8-(2,5-Dimethoxyphenyl)-2,6-dimethylocta-2,6-dienal
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Overview
Description
8-(2,5-Dimethoxyphenyl)-2,6-dimethylocta-2,6-dienal is an organic compound characterized by the presence of a dimethoxyphenyl group attached to an octadienal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,5-Dimethoxyphenyl)-2,6-dimethylocta-2,6-dienal typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and other suitable reagents.
Formation of Intermediate Compounds: Through a series of reactions, including aldol condensation and subsequent dehydration, intermediate compounds are formed.
Final Product Formation: The final step involves the formation of the octadienal backbone, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
8-(2,5-Dimethoxyphenyl)-2,6-dimethylocta-2,6-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the dimethoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
8-(2,5-Dimethoxyphenyl)-2,6-dimethylocta-2,6-dienal has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(2,5-Dimethoxyphenyl)-2,6-dimethylocta-2,6-dienal involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2C-B (4-bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic drug with a similar dimethoxyphenyl group.
2,5-Dimethoxyamphetamine: Another compound with a dimethoxyphenyl structure, known for its psychoactive properties.
Uniqueness
8-(2,5-Dimethoxyphenyl)-2,6-dimethylocta-2,6-dienal is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
CAS No. |
50628-18-7 |
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Molecular Formula |
C18H24O3 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
8-(2,5-dimethoxyphenyl)-2,6-dimethylocta-2,6-dienal |
InChI |
InChI=1S/C18H24O3/c1-14(6-5-7-15(2)13-19)8-9-16-12-17(20-3)10-11-18(16)21-4/h7-8,10-13H,5-6,9H2,1-4H3 |
InChI Key |
PDZUTQLJMAWZKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)OC)OC)CCC=C(C)C=O |
Origin of Product |
United States |
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